molecular formula C10H17NO B14257942 4-Ethyl-2-isobutyl-5-methyloxazole CAS No. 378232-54-3

4-Ethyl-2-isobutyl-5-methyloxazole

Cat. No.: B14257942
CAS No.: 378232-54-3
M. Wt: 167.25 g/mol
InChI Key: KGIIOPAYOWPZLL-UHFFFAOYSA-N
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Description

4-Ethyl-2-isobutyl-5-methyloxazole is a heterocyclic organic compound with the molecular formula C10H17NO It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-isobutyl-5-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones with hydroxylamine hydrochloride in the presence of acetic acid and ethanol as a solvent . The reaction is usually carried out under reflux conditions for an extended period to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-isobutyl-5-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxazole-2,4-diones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

4-Ethyl-2-isobutyl-5-methyloxazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-isobutyl-5-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-iso-Butyl-4-ethyl-5-methyloxazole
  • 4-ethyl-2-isobutyl-5-methylisoxazole

Comparison: 4-Ethyl-2-isobutyl-5-methyloxazole is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

CAS No.

378232-54-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

4-ethyl-5-methyl-2-(2-methylpropyl)-1,3-oxazole

InChI

InChI=1S/C10H17NO/c1-5-9-8(4)12-10(11-9)6-7(2)3/h7H,5-6H2,1-4H3

InChI Key

KGIIOPAYOWPZLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)CC(C)C)C

Origin of Product

United States

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